LY2109761 is a highly potent, orally bioavailable small-molecule inhibitor that selectively targets both transforming growth factor-beta (TGF-β) receptor type I (ALK5) and type II kinases. With established Ki values of 38 nM for TβRI and 300 nM for TβRII, it effectively suppresses canonical Smad2/3 phosphorylation as well as non-canonical signaling pathways [1]. Unlike first-generation, strictly in vitro tool compounds, LY2109761 exhibits high metabolic stability and favorable pharmacokinetic properties, making it a benchmark material for long-term in vivo studies [2]. Its robust solubility profile and compatibility with standard in vivo formulation vehicles (such as PEG300 and Tween 80) ensure reproducible dosing in complex preclinical workflows, particularly in oncology, stromal normalization, and fibrotic disease models .
Substituting LY2109761 with a strictly selective TβRI (ALK5) inhibitor, such as SB431542 or galunisertib, introduces significant risks in advanced preclinical models. Selective TβRI blockade leaves the TβRII kinase domain active, which can trigger compensatory non-canonical signaling pathways that maintain tumor cell migration or stromal activation[1]. Furthermore, common in vitro benchmarks like SB431542 suffer from poor metabolic stability and rapid clearance, rendering them unsuitable for sustained systemic dosing in murine models without complex continuous infusion setups [2]. For procurement teams supporting translational oncology or radiosensitization studies, procuring the dual-targeting, orally active LY2109761 ensures complete pathway shutdown and reliable in vivo pharmacokinetics that generic single-target analogs cannot provide[3].
LY2109761 provides potent dual inhibition of both TβRI (Ki = 38 nM) and TβRII (Ki = 300 nM), completely suppressing TGF-β-induced Smad2 phosphorylation[1]. In contrast, standard laboratory comparators like SB431542 (IC50 = 94 nM for ALK5) selectively target TβRI, leaving TβRII active and potentially allowing non-canonical pathway escape .
| Evidence Dimension | Receptor Kinase Inhibition (Ki/IC50) |
| Target Compound Data | LY2109761: TβRI Ki = 38 nM, TβRII Ki = 300 nM |
| Comparator Or Baseline | SB431542: TβRI IC50 = 94 nM, TβRII = No significant inhibition |
| Quantified Difference | LY2109761 achieves dual blockade, preventing TβRII-mediated compensatory signaling. |
| Conditions | Cell-free enzymatic kinase assay |
Essential for researchers requiring complete suppression of the TGF-β axis in complex microenvironments where single-receptor blockade is insufficient.
Unlike early-generation inhibitors that require frequent intraperitoneal injections due to rapid clearance, LY2109761 is specifically optimized for oral bioavailability and long-term metabolic stability [1]. While compounds like SB431542 are primarily restricted to in vitro use due to highly rapid elimination, LY2109761 maintains sustained plasma concentrations sufficient to suppress tumor growth and metastasis in orthotopic murine models over multi-week dosing schedules [2].
| Evidence Dimension | In Vivo Dosing Suitability |
| Target Compound Data | LY2109761: Orally bioavailable, metabolically stable for long-term in vivo efficacy |
| Comparator Or Baseline | SB431542: Rapid clearance, primarily limited to in vitro applications |
| Quantified Difference | LY2109761 eliminates the need for complex continuous infusion or frequent IP injections. |
| Conditions | Murine orthotopic and xenograft models |
Reduces animal handling stress and ensures consistent drug exposure in translational in vivo studies.
LY2109761 demonstrates highly favorable processability for laboratory workflows, achieving solubility of up to 20 mM (8.83 mg/mL) in DMSO with gentle warming . For in vivo applications, it is fully compatible with standard vehicle formulations, such as a mixture of DMSO, PEG300, Tween 80, and water, or corn oil suspensions . This predictable solubility profile ensures that stock solutions and animal doses can be prepared reproducibly without precipitation issues.
| Evidence Dimension | Maximum Solubility and Vehicle Compatibility |
| Target Compound Data | LY2109761: Up to 20 mM in DMSO; compatible with PEG300/Tween 80 in vivo vehicles |
| Comparator Or Baseline | Baseline poorly soluble kinase inhibitors |
| Quantified Difference | Ensures stable, precipitation-free formulations for both in vitro and in vivo dosing. |
| Conditions | Standard laboratory formulation protocols at 25°C |
Guarantees reliable, reproducible dosing and minimizes wasted material during formulation scale-up.
LY2109761 is a benchmark compound for combination therapy research. In orthotopic glioblastoma models, the combination of LY2109761 with fractionated radiotherapy produced a supra-additive tumor growth delay and significantly prolonged survival compared to radiation alone [1]. Similarly, in pancreatic cancer models, combining LY2109761 with gemcitabine completely suppressed spontaneous abdominal metastases, a result not achievable with single-agent chemotherapy[2].
| Evidence Dimension | Tumor Growth Delay and Metastasis Suppression |
| Target Compound Data | LY2109761 + Radiation/Chemotherapy: Supra-additive survival extension and metastasis blockade |
| Comparator Or Baseline | Radiation or Chemotherapy alone: Limited survival extension, persistent metastasis |
| Quantified Difference | LY2109761 effectively reverses therapy-induced TGF-β upregulation, sensitizing tumors to standard treatments. |
| Conditions | Orthotopic glioblastoma and metastatic pancreatic cancer murine models |
Makes LY2109761 the definitive choice for procurement teams sourcing inhibitors for translational combination therapy studies.
Due to its oral bioavailability and high metabolic stability, LY2109761 is the optimal choice for long-term in vivo studies targeting the TGF-β axis. It is heavily utilized in murine models of pancreatic cancer, hepatocellular carcinoma, and glioblastoma to evaluate tumor growth, migration, and the suppression of spontaneous metastases [1].
LY2109761 is highly effective in experimental setups designed to overcome therapy resistance. By blocking both TβRI and TβRII, it prevents the compensatory TGF-β signaling often triggered by radiation or cytotoxic drugs (like gemcitabine), making it a critical reagent for evaluating supra-additive combination therapies [2].
In studies focusing on the tumor microenvironment, LY2109761 is used to inhibit the activation of pancreatic stellate cells (PSCs) and reduce extracellular matrix deposition (e.g., type I collagen). Its dual-inhibition mechanism ensures robust suppression of the fibrotic stroma, facilitating enhanced penetration of co-administered nanotherapeutics or chemotherapies [3].